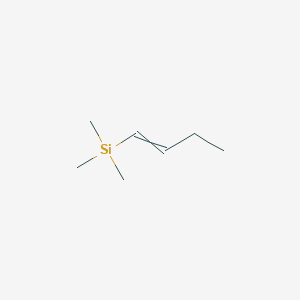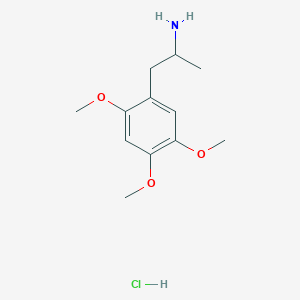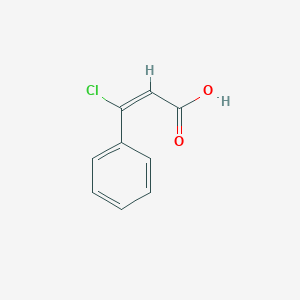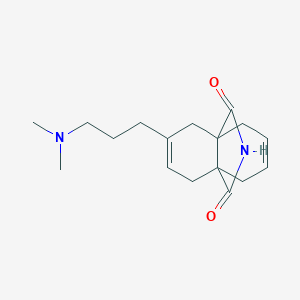![molecular formula C13H7ClOS B231756 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)
2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is a chemical compound with a complex molecular structure. It is a heterocyclic compound that contains a seven-membered ring and a sulfur atom. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects
2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one has been shown to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as inhibit tumor growth. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been investigated for its potential to enhance the efficacy of other anticancer drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one in lab experiments is its relatively simple synthesis method. However, one limitation is its moderate yield, which can make it challenging to obtain large quantities of the compound for use in experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one. One direction is to further investigate its potential as a photosensitizer for photodynamic therapy. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity.
Synthesis Methods
The synthesis of 2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one involves the reaction of 2-chlorothiophene-3-carbaldehyde with cycloheptanone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by an intramolecular cyclization reaction. The yield of this synthesis method is moderate, and the purity of the compound can be improved through further purification techniques, such as recrystallization or column chromatography.
Scientific Research Applications
2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound has also been investigated for its potential as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
properties
Molecular Formula |
C13H7ClOS |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
5-chloro-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-one |
InChI |
InChI=1S/C13H7ClOS/c14-12-7-10-11(16-12)6-5-8-3-1-2-4-9(8)13(10)15/h1-7H |
InChI Key |
SKFVIWRZGYKYEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(C2=O)C=C(S3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C2=O)C=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)
![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)

![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)





